molecular formula C12H16ClNO2 B5880752 5-chloro-N,N-diethyl-2-methoxybenzamide

5-chloro-N,N-diethyl-2-methoxybenzamide

Cat. No. B5880752
M. Wt: 241.71 g/mol
InChI Key: DSTYMFIKZQVOKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N,N-diethyl-2-methoxybenzamide, also known as CDMB or 5-Cl-DMB, is a chemical compound that belongs to the class of benzamides. It is widely used in scientific research for its unique properties, including its ability to act as a potent inhibitor of histone deacetylase (HDAC).

Scientific Research Applications

5-chloro-N,N-diethyl-2-methoxybenzamide is widely used in scientific research for its ability to inhibit HDAC activity. HDACs are enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins. Inhibition of HDAC activity by 5-chloro-N,N-diethyl-2-methoxybenzamide leads to an increase in histone acetylation, which in turn leads to changes in gene expression. This property of 5-chloro-N,N-diethyl-2-methoxybenzamide has been exploited in various research areas, including cancer research, neurodegenerative diseases, and epigenetics.

Mechanism of Action

5-chloro-N,N-diethyl-2-methoxybenzamide acts as a potent inhibitor of HDAC activity by binding to the active site of the enzyme. The binding of 5-chloro-N,N-diethyl-2-methoxybenzamide to HDAC prevents the enzyme from removing acetyl groups from histone proteins, leading to an increase in histone acetylation. This increase in histone acetylation results in changes in gene expression, which can have various physiological and biochemical effects.
Biochemical and Physiological Effects:
5-chloro-N,N-diethyl-2-methoxybenzamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the modulation of immune responses. In cancer cells, 5-chloro-N,N-diethyl-2-methoxybenzamide induces apoptosis by altering the expression of genes involved in cell cycle regulation and apoptosis. 5-chloro-N,N-diethyl-2-methoxybenzamide also inhibits angiogenesis by downregulating the expression of genes involved in angiogenesis. In addition, 5-chloro-N,N-diethyl-2-methoxybenzamide has been shown to modulate immune responses by altering the expression of genes involved in immune regulation.

Advantages and Limitations for Lab Experiments

5-chloro-N,N-diethyl-2-methoxybenzamide has several advantages for lab experiments, including its potency as an HDAC inhibitor, its specificity for HDACs, and its ability to induce changes in gene expression. However, 5-chloro-N,N-diethyl-2-methoxybenzamide also has limitations, including its potential toxicity, its limited solubility, and its potential off-target effects.

Future Directions

There are several future directions for the use of 5-chloro-N,N-diethyl-2-methoxybenzamide in scientific research. One area of research is the development of more potent and selective HDAC inhibitors based on the structure of 5-chloro-N,N-diethyl-2-methoxybenzamide. Another area of research is the identification of new therapeutic targets for 5-chloro-N,N-diethyl-2-methoxybenzamide, including non-cancer diseases such as neurodegenerative diseases. Additionally, the use of 5-chloro-N,N-diethyl-2-methoxybenzamide in combination with other drugs or therapies is an area of research that has the potential to improve the efficacy of current treatments.

Synthesis Methods

The synthesis of 5-chloro-N,N-diethyl-2-methoxybenzamide involves the reaction of 5-chloro-2-methoxybenzoic acid with N,N-diethyl-ethanamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified by column chromatography to obtain pure 5-chloro-N,N-diethyl-2-methoxybenzamide.

properties

IUPAC Name

5-chloro-N,N-diethyl-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-4-14(5-2)12(15)10-8-9(13)6-7-11(10)16-3/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTYMFIKZQVOKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C=CC(=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N,N-diethyl-2-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.